Aminoacetone hydrochloride
Overview
Description
Synthesis Analysis
The synthesis of aminoacetone and its derivatives has been extensively studied. A notable method involves the calorimetric determination of α-aminoketones, which laid the groundwork for determining aminoacetone in biological samples. This method depends on the coupling of an α-aminoketone with acetylacetone, forming a pyrrole that reacts to form a highly colored compound, facilitating its detection (Urata & Granick, 1963). Additionally, aminoacetone is synthesized by normal liver mitochondria, highlighting its biological significance and the interest in its synthetic pathways.
Molecular Structure Analysis
The molecular structure of aminoacetone hydrochloride and related α-aminoketones is critical for understanding their reactivity and properties. Although specific studies directly detailing the molecular structure of aminoacetone hydrochloride were not identified in this search, the general structure of α-aminoketones involves an amino group (NH2) attached to a ketone carbonyl (C=O), which significantly influences their chemical behavior and interactions.
Chemical Reactions and Properties
Aminoacetone is involved in several chemical reactions, including its conversion to methylglyoxal, a reaction catalyzed by semicarbazide-sensitive amine oxidase in human tissues (Lyles & Chalmers, 1992). This process underlines the compound's biochemical importance and potential impact on human health. Additionally, aminoacetone's reactivity forms the basis for synthesizing various derivatives, including amino sugars and peptides, demonstrating its versatility in chemical synthesis.
Physical Properties Analysis
The physical properties of aminoacetone hydrochloride, such as its solubility, melting point, and boiling point, are essential for handling and application in different research contexts. While specific data on aminoacetone hydrochloride were not directly available from the search, aminoacetone's properties as a precursor are critical for understanding the conditions under which it can be converted into its hydrochloride form and other derivatives.
Chemical Properties Analysis
Aminoacetone's chemical properties, including its reactivity with other compounds and its role in biological systems, are of considerable interest. Its conversion to methylglyoxal, a compound with implications in diabetes and other conditions, highlights the importance of understanding these properties (Dutra et al., 2001). Furthermore, the ability of aminoacetone to participate in a variety of chemical reactions, such as the Mannich reaction and aldol reactions, underscores its utility in synthetic organic chemistry.
Scientific Research Applications
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Biosynthesis of Methylglyoxal
- Application: Aminoacetone is a metabolite that is implicated in the biosynthesis of methylglyoxal .
- Method: Aminoacetone is produced during the catabolism of the amino acid threonine. Threonine is first dehydrogenated to 2-amino-3-oxobutyrate, which is unstable and spontaneously decarboxylates to aminoacetone. Aminoacetone is then oxidized and deaminated, giving 2-oxopropanal (methylglyoxal), which is in turn oxidized to pyruvate .
- Results: This pathway is the most important catabolic pathway of threonine in mammals .
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Decarboxylation of Alanine
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Hydroxylation of Taurine
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Threonine and Glycine Catabolite
- Application: Aminoacetone hydrochloride is a threonine and glycine catabolite converted to methylglyoxal by amine oxidases .
- Method: In this process, threonine and glycine are broken down into smaller molecules, one of which is aminoacetone hydrochloride. This compound is then converted into methylglyoxal by amine oxidases .
- Results: This reaction is a key step in certain metabolic pathways .
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Synthesis of Heterocycles
- Application: Aminoacetone is a versatile starting material for many syntheses, particularly for the preparation of heterocycles .
- Method: The specific methods for preparing heterocycles from aminoacetone would depend on the exact type of heterocycle being synthesized .
- Results: The synthesis of heterocycles is a key area of research in organic chemistry, and aminoacetone can play a crucial role in these syntheses .
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Preparation of Semicarbazone
- Application: The semicarbazone of the hydrochloride is a bench-stable precursor .
- Method: The specific methods for preparing semicarbazone from aminoacetone hydrochloride would depend on the exact experimental conditions .
- Results: The preparation of semicarbazone is a key step in certain synthetic pathways .
Safety And Hazards
Future Directions
Aminoacetone is a metabolite that is implicated in the biosynthesis of methylglyoxal . It is also produced during catabolism of the amino acid threonine . This pathway is the most important catabolic pathway of threonine in mammals . Future research may focus on further understanding these metabolic pathways and their implications in health and disease.
properties
IUPAC Name |
1-aminopropan-2-one;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H7NO.ClH/c1-3(5)2-4;/h2,4H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RUCLDQBBIJKQHO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CN.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H8ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
298-08-8 (Parent) | |
Record name | Aminoacetone hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007737179 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID80228088 | |
Record name | Aminoacetone hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80228088 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
109.55 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Aminoacetone hydrochloride | |
CAS RN |
7737-17-9 | |
Record name | 2-Propanone, 1-amino-, hydrochloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=7737-17-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Aminoacetone hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007737179 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 7737-17-9 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=159195 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Aminoacetone hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80228088 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Aminoacetone hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.908 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.